4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7Cl2NO2S and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a 3,4-dichlorophenyl group and two keto groups at positions 3 and 5.
Preparation Methods
The synthesis of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 3,4-dichloroaniline with thiomorpholine-3,5-dione under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)thiomorpholine-3,5-dione can be compared with other similar compounds such as:
4-(4-Chlorophenyl)thiomorpholine-3,5-dione: This compound has a similar structure but with a single chlorine atom on the phenyl ring.
4-Phenylthiomorpholine-3,5-dione: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
4-(2-Nitrophenyl)thiomorpholine-3,5-dione: Contains a nitro group instead of chlorine, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSVEQHILFUHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.